molecular formula C16H16N4O2 B2633248 N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203244-94-3

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2633248
CAS No.: 1203244-94-3
M. Wt: 296.33
InChI Key: BDFVAOJQBCSADZ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1203244-94-3) is a synthetic acetamide derivative with a molecular weight of 296.32 g/mol and a molecular formula of C16H16N4O2 . This compound features a distinctive molecular structure combining a 2-cyanophenyl group linked via an acetamide bridge to a 4-isopropyl-6-oxopyrimidinyl heterocycle, making it a subject of interest in medicinal chemistry . The pyrimidine core is a versatile scaffold in drug discovery, known for its diverse biological activities . Research into structurally similar pyrimidine derivatives has demonstrated significant potential in anti-inflammatory applications, with studies showing the capacity to reduce the production of key pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations . Furthermore, molecular docking studies suggest that analogous compounds may interact with key enzymatic targets in inflammatory pathways, such as COX-2 and iNOS, providing a plausible mechanism of action for its observed biological effects . The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidinone core, introduction of the isopropyl group, and attachment of the cyanophenyl moiety via an acetamide bridge . This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(2)14-7-16(22)20(10-18-14)9-15(21)19-13-6-4-3-5-12(13)8-17/h3-7,10-11H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFVAOJQBCSADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Cyanophenyl Group: The cyanophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the pyrimidinone intermediate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or acetamide groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Biological Activity

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15H16N4OC_{15}H_{16}N_{4}O and a molecular weight of approximately 272.32 g/mol. The structure features a cyanophenyl group and an oxopyrimidine moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The following sections summarize the key findings related to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of compounds with similar structures. For instance, JMPR-01, a compound structurally related to this compound, was shown to significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations. In vivo studies using CFA-induced paw edema models indicated a significant reduction in edema comparable to dexamethasone controls .

Table 1: Summary of Anti-inflammatory Effects

CompoundModel UsedDose (mg/kg)Edema Reduction (%)Cytokine Inhibition
JMPR-01CFA-induced paw edema100SignificantIL-1β, TNFα
DexamethasoneCFA-induced paw edema10HighIL-1β, TNFα

Molecular Docking Studies

Molecular docking studies have been conducted to identify potential targets for this compound. These studies suggest that the compound may interact with key enzymes involved in inflammatory pathways, such as COX-2 and iNOS. This interaction could explain its observed anti-inflammatory effects .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study on Inflammation : A study involving JMPR-01 showed that at doses of 5 mg/kg, leukocyte migration was reduced by up to 90.5% in peritonitis models, indicating strong anti-inflammatory properties .
  • Insecticidal Activity : Research on cyanoacetamide derivatives indicated effective insecticidal action against agricultural pests, suggesting that structural modifications can enhance biological activity against specific targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Heterocycle Aromatic Substituent Functional Group Key Substituents
Target Compound 4-isopropyl-6-oxopyrimidinyl 2-cyanophenyl Acetamide (O-linked) –CN (electron-withdrawing)
4,5-dichloro-6-oxopyridazinyl 3-(azepan-1-ylsulfonyl)-4-methylphenyl Acetamide (O-linked) –Cl, –SO₂-azepane (lipophilic)
4-methyl-6-oxo-pyrimidinyl 2,3-dichlorophenyl Thioacetamide (S-linked) –Cl, –SCH₂ (enhanced lipophilicity)
1,8-naphthyridin-4-one Biphenyl-trifluoromethyl Acetamide (complex substituents) –CF₃, –F (highly lipophilic)

Key Observations :

  • Heterocycles: The target’s pyrimidinone core contrasts with pyridazine () and naphthyridine ().
  • Aromatic Rings: The 2-cyanophenyl group introduces strong electron-withdrawing effects, unlike dichlorophenyl () or sulfonamide-substituted phenyl (). This could influence π-π stacking or solubility.

Key Observations :

  • High yields (79–80%) in analogs suggest efficient synthetic routes for acetamide derivatives. The target compound may follow similar protocols but with adjusted reagents.
  • highlights sodium methylate-mediated alkylation as a common strategy for thiopyrimidines, which could apply to the target’s pyrimidinone core .

Physical and Analytical Properties

Compound Melting Point 1H NMR Features Elemental Analysis
Target Compound Expected signals: –NH (δ ~10–12 ppm), pyrimidinyl H (δ ~6 ppm), isopropyl (δ ~1–2 ppm)
–NH (δ 12.50 ppm), aromatic H (δ 7.28–7.82 ppm) HRMS: [M+H]+ confirmed
230°C –NH (δ 10.10 ppm), pyrimidinyl H (δ 6.01 ppm), –SCH₂ (δ 4.12 ppm) C: 45.29% (calc. 45.36%), S: 9.30% (calc. 9.32%)

Key Observations :

  • The high melting point of ’s compound (230°C) may arise from strong hydrogen bonding (thioamide) and crystalline packing. The target’s isopropyl group could lower melting points due to steric hindrance.
  • NMR data for analogs provide benchmarks for verifying the target’s structure, particularly –NH and aromatic proton shifts .

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